

Spectroscopic Profile of N-(2-Hydroxyethyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: **N-(2-Hydroxyethyl)acetamide**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(2-Hydroxyethyl)acetamide** (CAS No. 142-26-7), a chemical intermediate with applications in various industrial and research fields. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols. This information is crucial for the verification of its chemical structure and purity.

Chemical Structure and Properties

- IUPAC Name: **N-(2-Hydroxyethyl)acetamide**
- Molecular Formula: $C_4H_9NO_2$
- Molecular Weight: 103.12 g/mol
- Synonyms: Acetylcolamine, N-Acetylethanolamine, 2-Acetamidoethanol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **N-(2-Hydroxyethyl)acetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **N-(2-Hydroxyethyl)acetamide** in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.49	Broad Singlet	1H	Amide (N-H)
~4.98	Singlet	1H	Hydroxyl (O-H)
~3.66	Triplet	2H	Methylene (-CH ₂ -OH)
~3.35	Triplet	2H	Methylene (-NH-CH ₂ -)
~1.99	Singlet	3H	Methyl (CH ₃ -C=O)

Data sourced from ChemicalBook.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~172.8	Carbonyl (C=O)
~61.9	Methylene (-CH ₂ -OH)
~42.3	Methylene (-NH-CH ₂ -)
~22.8	Methyl (CH ₃ -C=O)

Note: Specific experimental data for the ¹³C NMR spectrum is limited in publicly available resources. The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (alcohol) and N-H stretch (amide)
~2940	Medium	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (amide I)
~1560	Strong	N-H bend (amide II)
~1060	Strong	C-O stretch (primary alcohol)

Data interpretation based on typical IR absorption frequencies. A scan of the original hardcopy spectrum is available on the NIST WebBook.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **N-(2-Hydroxyethyl)acetamide** is available on the NIST WebBook.[\[2\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
103	~5	[M] ⁺ (Molecular ion)
72	~10	[M - CH ₂ OH] ⁺
60	~100	[CH ₃ CONH ₂] ⁺ or rearrangement product
44	~85	[CH ₂ =NH-CH ₂] ⁺
43	~70	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz, 400 MHz, or higher).
- Sample Preparation: Approximately 5-10 mg of **N-(2-Hydroxyethyl)acetamide** is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample like **N-(2-Hydroxyethyl)acetamide**, the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder or ATR crystal is recorded. The spectrum of the sample is then acquired over a typical range of 4000 to 400 cm^{-1} . The instrument's software automatically subtracts the background from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

- **Sample Introduction:** A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized.
- **Ionization:** The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

Figure 1. Chemical Structure of **N-(2-Hydroxyethyl)acetamide**

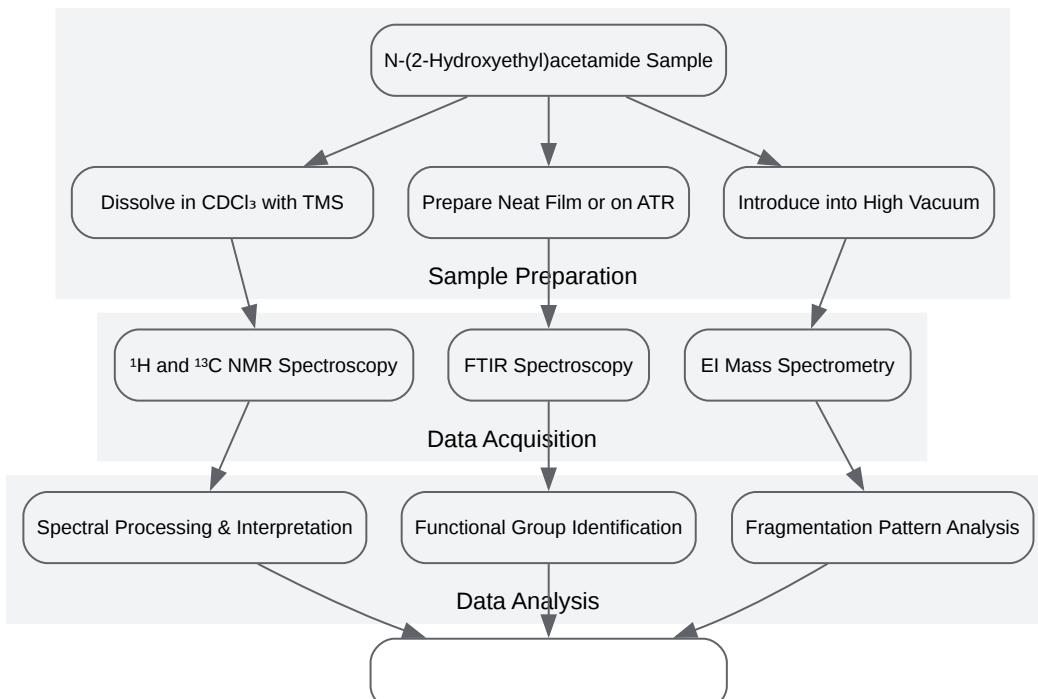


Figure 2. General Spectroscopic Analysis Workflow

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Figure 2. General Spectroscopic Analysis Workflow

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